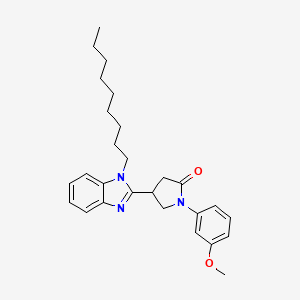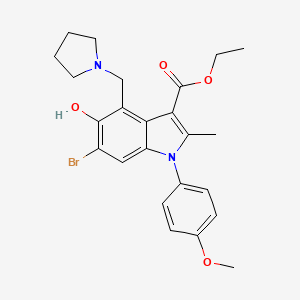![molecular formula C20H25N5O5 B11482363 1'-tert-butyl-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11482363.png)
1'-tert-butyl-3-methyl-8-nitro-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrazino[1,2-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-TERT-BUTYL-3’-METHYL-8’-NITRO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of 5-TERT-BUTYL-3’-METHYL-8’-NITRO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE involves multiple steps, including the formation of the spiro structure and the introduction of functional groups such as tert-butyl, methyl, and nitro groups. The synthetic routes typically involve the use of various reagents and catalysts under controlled conditions to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes while ensuring the purity and yield of the compound.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Scientific Research Applications
5-TERT-BUTYL-3’-METHYL-8’-NITRO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions at the molecular level.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific biological targets.
Industry: The compound can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-TERT-BUTYL-3’-METHYL-8’-NITRO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the spiro structure may facilitate binding to certain proteins or enzymes. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar compounds include other spiro compounds and those with nitro, tert-butyl, and methyl groups. Some examples are:
Spiro[cyclohexane-1,3’-indoline]: Another spiro compound with different functional groups.
2-Nitro-2-methylpropane: A simpler compound with a nitro and methyl group.
Tert-butylbenzene: A compound with a tert-butyl group attached to a benzene ring.
5-TERT-BUTYL-3’-METHYL-8’-NITRO-1’,2’,3’,4’,4’A,6’-HEXAHYDROSPIRO[1,5-DIAZINANE-3,5’-PYRAZINO[1,2-A]QUINOLINE]-2,4,6-TRIONE is unique due to its combination of functional groups and spiro structure, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C20H25N5O5 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
1-tert-butyl-3'-methyl-8'-nitrospiro[1,3-diazinane-5,5'-2,4,4a,6-tetrahydro-1H-pyrazino[1,2-a]quinoline]-2,4,6-trione |
InChI |
InChI=1S/C20H25N5O5/c1-19(2,3)24-17(27)20(16(26)21-18(24)28)10-12-9-13(25(29)30)5-6-14(12)23-8-7-22(4)11-15(20)23/h5-6,9,15H,7-8,10-11H2,1-4H3,(H,21,26,28) |
InChI Key |
JITQOXBPJHLUPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2CN(CC4)C)C(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{[(2-fluorophenyl)carbonyl]amino}ethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11482286.png)
![Methyl 4-(2-amino-5-oxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-7-yl)benzoate](/img/structure/B11482288.png)
![Propanoic acid, 2-[(3-chloro-4-fluorophenyl)amino]-3,3,3-trifluoro-2-[(2-furanylcarbonyl)amino]-, ethyl ester](/img/structure/B11482292.png)
![2-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11482310.png)


![1-[(4-chlorophenyl)sulfonyl]-N-(3-fluoro-2-methylphenyl)prolinamide](/img/structure/B11482325.png)

![2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide](/img/structure/B11482333.png)
![3-(4-methylphenyl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11482336.png)
![Dimethyl 5,5'-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethane-1,1-diyl]bis(4-hydroxy-2-methylthiophene-3-carboxylate)](/img/structure/B11482337.png)
![5-(1-Phenylethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione](/img/structure/B11482340.png)

![N-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-1,4,5,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B11482350.png)
